![molecular formula C19H26N2O3 B2774625 N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[1,4]噁氮-7-基)季戊酰胺 CAS No. 921790-54-7](/img/structure/B2774625.png)
N-(5-烯丙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[1,4]噁氮-7-基)季戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide” is a complex organic compound . It contains several functional groups and rings, including an allyl group, a dimethyl group, a 4-oxo group, and a tetrahydrobenzo[b][1,4]oxazepin ring .
Molecular Structure Analysis
The molecular structure of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide” is complex due to the presence of multiple functional groups and rings . Further stabilization of the supramolecular assembly is due to C-H interactions with H distances from 2.73 to 2.97 Å .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide” are determined by its molecular structure . Its molecular formula is C21H20ClFN2O3, and its average mass is 402.846 Da .科学研究应用
新化合物的合成
对复杂分子(如 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide)的合成研究为新合成途径和方法的发展提供了宝贵的见解。此类化合物通常作为合成具有独特性质的新型治疗剂或材料的关键中间体或最终产物。该领域的研究重点是构建复杂分子结构的创新策略,探索新反应,并优化现有合成路线以提高效率和选择性。例如,姚武的工作重点介绍了通过保护和脱保护方法合成新化合物,目标是具有潜在抗肿瘤活性的衍生物 (Sha Yao-wu, 2008)。
药物化学的发展
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide 等分子的化学设计和合成对药物化学做出了重大贡献。这些努力旨在发现具有更佳疗效和安全性特征的新药。该领域的研究所涉及探索可以调节生物靶点的新的化学实体,从而导致潜在的治疗应用。例如,G. Yu 等人探索了二噻唑类似物的修饰,展示了分子结构对囊性纤维化矫正剂活性的影响,强调了精确的化学修饰对治疗效果的重要性 (Yu 等人,2008)。
材料科学应用
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide 等复杂分子的合成也在材料科学中具有相关性。研究人员研究了这些分子在创造具有理想性质的新材料中的潜在应用,例如增强的热稳定性、电导率或机械强度。这些材料在包括电子、涂层和纳米技术在内的各个行业中都可能至关重要。例如,F. Akutsu 等人讨论了具有恶二唑二基结构的芳族聚酰胺的合成,目标是获得具有高热性能和良好溶解性的材料 (Akutsu 等人,1998)。
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-7-10-21-14-11-13(20-16(22)18(2,3)4)8-9-15(14)24-12-19(5,6)17(21)23/h7-9,11H,1,10,12H2,2-6H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFAKQSRVQXWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C(C)(C)C)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。